An In-depth Technical Guide on the Physicochemical Properties of 6-oxo-6H-benzo[c]chromen-3-yl 2-furoate
An In-depth Technical Guide on the Physicochemical Properties of 6-oxo-6H-benzo[c]chromen-3-yl 2-furoate
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data specifically for "6-oxo-6H-benzo[c]chromen-3-yl 2-furoate" is limited. This guide provides a comprehensive overview of the physicochemical properties of the core structure, 6H-benzo[c]chromen-6-one, and its derivatives, based on available scientific literature. This information can serve as a valuable reference for the synthesis, characterization, and potential applications of the target compound.
Introduction
The 6H-benzo[c]chromen-6-one scaffold is a key structural motif found in a variety of natural products and medicinally important molecules.[1] These compounds, including the naturally occurring urolithins, which are metabolites of ellagic acid, have garnered significant interest due to their diverse biological activities.[2][3][4][5] The derivatization of the 6H-benzo[c]chromen-6-one core, such as through the introduction of a 2-furoate ester at the 3-position, is a strategy to modulate its physicochemical and biological properties. This guide focuses on the anticipated physicochemical characteristics of 6-oxo-6H-benzo[c]chromen-3-yl 2-furoate, drawing parallels from closely related analogues.
Chemical Structure and Properties
Table 1: Predicted Physicochemical Properties of 6-oxo-6H-benzo[c]chromen-3-yl 2-furoate
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₁₈H₁₀O₅ | Calculated from structure |
| Molecular Weight | 306.27 g/mol | Calculated from structure |
| Appearance | Likely a solid at room temperature | Based on related derivatives which are solids with varying melting points.[2][5] |
| Melting Point | Not available. Expected to be a distinct melting point. | Varies significantly with substitution on the core structure. For example, 3-isopropoxy-6H-benzo[c]chromen-6-one has a melting point of 58.7–59.1 °C, while 3-(pyrimidin-2-yloxy)-6H-benzo[c]chromen-6-one melts at 174.0–176.6 °C.[2] |
| Boiling Point | Not available. Likely high due to molecular weight and polarity. | |
| Solubility | Predicted to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Based on general solubility of similar aromatic esters and the solvents used in the synthesis of related compounds.[2] |
| LogP (ClogP) | Not available. | Calculated logP (ClogP) values for a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives ranged from 2.0 to 5.0, suggesting good lipophilicity.[2] |
Experimental Protocols
The synthesis and characterization of 6-oxo-6H-benzo[c]chromen-3-yl 2-furoate would likely follow established chemical methodologies.
Proposed Synthesis
The target compound can be synthesized from the key intermediate, 3-hydroxy-6H-benzo[c]chromen-6-one. This precursor is synthesized from the reaction of 2-bromobenzoic acids and resorcinol.[2] The final step would be an esterification reaction.
Characterization Methods
The following experimental protocols would be essential for confirming the identity and purity of the synthesized compound.
Table 2: Experimental Protocols for Characterization
| Technique | Protocol |
| Melting Point | The melting point would be determined using a standard melting point apparatus. The sample is placed in a capillary tube and heated slowly, and the temperature range over which the sample melts is recorded. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 300 or 400 MHz). The sample would be dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Chemical shifts (δ) would be reported in parts per million (ppm) relative to a standard (e.g., TMS). For similar compounds, ¹H NMR signals for the benzo[c]chromen-6-one core protons are typically observed in the aromatic region (δ 7.0-8.5 ppm).[2] |
| High-Resolution Mass Spectrometry (HRMS) | HRMS analysis (e.g., using ESI) would be performed to confirm the molecular formula. The calculated m/z for the protonated molecule [M+H]⁺ would be compared to the observed value.[2] |
| High-Performance Liquid Chromatography (HPLC) | The purity of the compound would be assessed by HPLC. A suitable column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile and water) would be used. The retention time and peak area would be used to determine the purity.[2] |
| Infrared (IR) Spectroscopy | IR spectroscopy would be used to identify characteristic functional groups. Expected peaks would include those for the ester carbonyl (C=O) and the lactone carbonyl (C=O) of the chromenone core. |
| Solubility Testing | The solubility would be determined by adding a small, known amount of the compound to a known volume of various solvents (e.g., water, ethanol, DMSO, dichloromethane) at a specific temperature. The mixture would be agitated, and the point at which the solid completely dissolves would be noted. |
Potential Biological Activity
Derivatives of 6H-benzo[c]chromen-6-one have been investigated for a range of biological activities, suggesting that 6-oxo-6H-benzo[c]chromen-3-yl 2-furoate may also possess interesting pharmacological properties.
-
Phosphodiesterase (PDE) Inhibition: Several alkoxylated 6H-benzo[c]chromen-6-one derivatives have been synthesized and evaluated as potential inhibitors of phosphodiesterase 2 (PDE2), an enzyme implicated in neurological disorders.[2][3][4][5]
-
Cholinesterase Inhibition: Other derivatives have been explored as potential cholinesterase inhibitors for the management of Alzheimer's disease.[6]
-
Anti-inflammatory and Anti-cancer Activity: The related chromone and benzofuran scaffolds are known to target cyclooxygenase and lipoxygenase enzymes, which are involved in inflammation.[7] Some compounds with these core structures have also been evaluated for their cytotoxicity against cancer cell lines.[7]
Conclusion
While direct experimental data for 6-oxo-6H-benzo[c]chromen-3-yl 2-furoate is not currently available in the public domain, this technical guide provides a robust framework for its synthesis and characterization based on established literature for related compounds. The 6H-benzo[c]chromen-6-one core is a versatile scaffold with significant potential in drug discovery. The synthesis and evaluation of the title compound are warranted to explore its unique physicochemical properties and biological activities.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of Novel 6 H-Benzo[ c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15 - PMC [pmc.ncbi.nlm.nih.gov]
